BChE-IN-6

Description

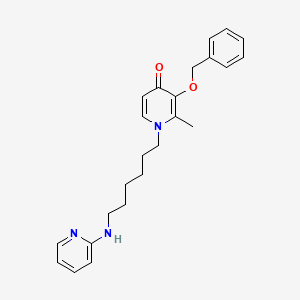

Structure

3D Structure

Properties

Molecular Formula |

C24H29N3O2 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

2-methyl-3-phenylmethoxy-1-[6-(pyridin-2-ylamino)hexyl]pyridin-4-one |

InChI |

InChI=1S/C24H29N3O2/c1-20-24(29-19-21-11-5-4-6-12-21)22(28)14-18-27(20)17-10-3-2-8-15-25-23-13-7-9-16-26-23/h4-7,9,11-14,16,18H,2-3,8,10,15,17,19H2,1H3,(H,25,26) |

InChI Key |

QQUBQWRVRFCKMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CN1CCCCCCNC2=CC=CC=N2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Faceted Butyrylcholinesterase Inhibitor BChE-IN-6: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of BChE-IN-6, a potent and selective inhibitor of butyrylcholinesterase (BChE). This document consolidates key findings, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows. It is important to note that the designation "this compound" has been used to describe two distinct chemical entities in scientific literature. This guide will address both compounds, clearly delineating their respective properties.

-

This compound (Compound 1b): An N-1,2,3-triazole-isatin derivative identified in a study by Marques et al. (2020).

-

This compound (Compound 12): A deferiprone derivative investigated by Bortolami et al. (2020).

Core Mechanism of Action: Butyrylcholinesterase Inhibition

Both compounds, despite their structural differences, share a primary mechanism of action: the inhibition of butyrylcholinesterase. BChE is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the body. In the context of Alzheimer's disease, the cholinergic hypothesis suggests that a decline in acetylcholine levels contributes to cognitive deficits.[1][2] While AChE is the primary enzyme responsible for ACh hydrolysis in healthy brains, BChE activity becomes more significant in the Alzheimer's brain, where AChE levels are often reduced.[3] Therefore, inhibiting BChE is a key therapeutic strategy to increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[4]

Quantitative Data Summary

The inhibitory potency of both this compound compounds has been quantified through in vitro enzymatic assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound (Compound 1b)

| Target Enzyme | IC50 (µM) |

| Equine BChE (eqBuChE) | 0.46 |

| Human BChE (hBuChE) | 0.51 |

Data sourced from Marques et al. (2020).

Table 2: Inhibitory Activity of this compound (Compound 12)

| Target Enzyme | Ki (µM) |

| Equine BChE (eqBuChE) | 0.182 |

Data sourced from Bortolami et al. (2020).

Multi-Targeting Capabilities

Beyond direct BChE inhibition, these compounds exhibit additional functionalities relevant to the multifaceted pathology of Alzheimer's disease.

This compound (Compound 1b): Inhibition of β-Amyloid Aggregation

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques.[5] BChE has been found to associate with these plaques and may play a role in the maturation of Aβ aggregates.[6] this compound (compound 1b) has demonstrated the ability to inhibit the self-aggregation of the Aβ42 peptide, suggesting a dual therapeutic action.

This compound (Compound 12): Metal Chelation

Dysregulation of metal ions, particularly zinc, copper, and iron, is implicated in Alzheimer's disease pathology. These metal ions can bind to Aβ peptides and promote their aggregation and the generation of reactive oxygen species.[7][8] this compound (compound 12) possesses metal-chelating properties, with a demonstrated capacity to bind Zn2+. This suggests a potential neuroprotective effect by restoring metal homeostasis.

Signaling Pathways

The inhibition of BChE by compounds like this compound is expected to modulate several key signaling pathways implicated in Alzheimer's disease.

Caption: Cholinergic and Neuroprotective Signaling Pathways Modulated by this compound.

Inhibition of BChE by this compound increases the synaptic concentration of acetylcholine. This enhanced cholinergic signaling can activate postsynaptic muscarinic and nicotinic receptors, which are coupled to various intracellular cascades. One such critical pathway is the PI3K/AKT signaling cascade.[9][10] Activation of this pathway is known to promote neuronal survival and neuroprotection. A key downstream effect of AKT activation is the inhibition of Glycogen Synthase Kinase 3-beta (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease. By inhibiting GSK-3β, BChE inhibitors may indirectly reduce the formation of neurofibrillary tangles.

Caption: Impact of this compound on the Amyloid Cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the rate of cholinesterase activity.

Principle: The assay measures the production of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution

-

AChE or BChE enzyme solution

-

Test compound (this compound) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add phosphate buffer.

-

Add the test compound solution at different concentrations to the respective wells.

-

Add the cholinesterase enzyme solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 or Ki values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental Workflow for the Ellman's Cholinesterase Inhibition Assay.

β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the aggregation of Aβ peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.

Materials:

-

Aβ(1-42) peptide

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound) solution

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Prepare a solution of Aβ(1-42) peptide in the assay buffer.

-

In a 96-well plate, mix the Aβ solution with the test compound at various concentrations.

-

Add ThT solution to each well.

-

Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).

-

The percentage of aggregation inhibition is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor at a specific time point.

Metal Chelation Studies (UV-Vis Spectroscopy)

This method is used to assess the ability of a compound to bind to metal ions.

Principle: The binding of a metal ion to a chelating agent often results in a change in the ultraviolet-visible (UV-Vis) absorption spectrum of the compound. This change can be monitored to confirm chelation and, in some cases, to determine the stoichiometry of the metal-ligand complex.

Materials:

-

Test compound (this compound) solution

-

Solutions of metal salts (e.g., ZnCl2, CuCl2, FeCl3)

-

Appropriate buffer solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Record the UV-Vis spectrum of the test compound alone in the buffer.

-

Titrate the compound solution with increasing concentrations of the metal salt solution.

-

Record the UV-Vis spectrum after each addition of the metal salt.

-

Observe changes in the absorption maxima (λmax) and/or absorbance values, which indicate complex formation.

-

Job's plot analysis can be performed to determine the stoichiometry of the complex by varying the mole fraction of the metal and the ligand while keeping the total concentration constant.

Neurotoxicity and Hepatotoxicity Assays (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, conversely, cytotoxicity.

Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Neuronal or hepatic cell lines (e.g., SH-SY5Y or HepG2)

-

Cell culture medium

-

Test compound (this compound) solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate for a few hours to allow formazan crystal formation.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Conclusion

The this compound compounds represent promising multi-target-directed ligands for the potential treatment of Alzheimer's disease. Their primary mechanism of action, the potent and selective inhibition of butyrylcholinesterase, is complemented by their abilities to interfere with amyloid-beta aggregation and chelate metal ions. The downstream effects of enhanced cholinergic signaling through pathways like PI3K/AKT further underscore their neuroprotective potential. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of these and similar compounds in the drug discovery pipeline for neurodegenerative disorders. Further research is warranted to fully elucidate the in vivo efficacy and the precise molecular interactions of these compounds within the complex biological milieu of the brain.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 3. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 6. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cn.aminer.org [cn.aminer.org]

- 8. Challenges Associated with Metal Chelation Therapy in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling BChE-IN-6: A Technical Guide to Two Novel Butyrylcholinesterase Inhibitors

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of two distinct butyrylcholinesterase (BChE) inhibitors, both identified in scientific literature and supplier catalogs as BChE-IN-6. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease.

Butyrylcholinesterase has emerged as a significant therapeutic target in the advanced stages of Alzheimer's disease. While acetylcholinesterase (AChE) levels decrease, BChE activity increases, playing a more prominent role in acetylcholine hydrolysis and potentially contributing to amyloid plaque maturation. The inhibition of BChE is therefore a promising strategy for symptomatic treatment. This guide delineates the core characteristics of two potent BChE inhibitors, an N-1,2,3-triazole-isatin derivative and a deferiprone-based compound, to clarify their respective scientific contributions.

Part 1: this compound as an N-1,2,3-triazole-isatin Derivative (Compound 1b)

This inhibitor, identified as compound 1b in the cited literature, was developed as part of a series of N-1,2,3-triazole-isatin derivatives aimed at multi-target activity for Alzheimer's disease, focusing on cholinesterase inhibition and β-amyloid (Aβ) peptide anti-aggregation.

Discovery and Design Rationale

The development of this class of compounds was based on a molecular hybridization approach, combining the isatin scaffold, known for a wide range of biological activities, with the 1,2,3-triazole moiety. The 1,2,3-triazole unit serves as a stable linker and a valuable pharmacophore. The design strategy aimed to create molecules capable of interacting with key targets in Alzheimer's disease pathology. The selection of compound 1b as a potent BChE inhibitor was the result of a comprehensive bioassay study of a library of synthesized derivatives.

Quantitative Data

The inhibitory activity of the N-1,2,3-triazole-isatin derivative this compound (compound 1b ) against cholinesterases is summarized in the table below. The data highlights its potency and selectivity for BChE over AChE.

| Compound | Target Enzyme | IC50 (µM) |

| This compound (1b) | eqBuChE | 0.46 |

| This compound (1b) | hBuChE | 0.51 |

Data sourced from Marques CS, et al. Bioorg Chem. 2020 May;98:103753.

Synthesis Pathway

The synthesis of the N-1,2,3-triazole-isatin derivative this compound involves a key step of copper-catalyzed alkyne-azide cycloaddition (CuAAC), a robust and versatile click chemistry reaction. The general synthetic workflow is depicted below.

Caption: General synthesis workflow for the N-1,2,3-triazole-isatin derivative.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method) Detailed experimental parameters were not available in the public domain at the time of this report. The following is a generalized protocol based on the cited methodology.

The inhibitory activity of the compounds against acetylcholinesterase (from Electrophorus electricus, EeAChE) and butyrylcholinesterase (from equine serum, eqBuChE, and human serum, hBuChE) was determined using a modified Ellman's spectrophotometric method. The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

AChE or BChE enzyme solution

-

Test compound solutions at various concentrations

-

-

Procedure:

-

A solution of the enzyme, buffer, and DTNB is pre-incubated with the test compound for a specified period at a controlled temperature.

-

The reaction is initiated by the addition of the substrate (ATCI or BTCI).

-

The change in absorbance is monitored spectrophotometrically at 412 nm over time.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Part 2: this compound as a Deferiprone Derivative (Compound 12)

This second inhibitor, identified as compound 12 in its respective publication, is a derivative of deferiprone, a known iron chelator.[1][2] This compound was designed as a multi-functional agent for Alzheimer's disease, aiming to restore cholinergic function and modulate metal dyshomeostasis.[1][2]

Discovery and Design Rationale

The design of this series of compounds was based on the hypothesis that a single molecule could simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, while also possessing metal-chelating properties.[1][2] The structure features an arylalkylamine moiety connected via an alkyl chain to a 3-hydroxy-4-pyridone fragment (the deferiprone core).[1][2] This design allows for dual-site enzyme inhibition and the chelation of bioactive metals like iron, copper, and zinc, which are implicated in Aβ plaque aggregation.[1][2] Compound 12 emerged as one of the most potent BChE inhibitors from this series.[1][2]

Quantitative Data

The inhibitory constant (Ki) for the deferiprone derivative this compound (compound 12 ) against equine butyrylcholinesterase is presented below.

| Compound | Target Enzyme | Ki (µM) |

| This compound (12) | eqBChE | 0.182 |

Data sourced from Bortolami M, et al. Eur J Med Chem. 2020 Jul 15;198:112350.[1][2]

Synthesis Pathway

The synthesis of the deferiprone derivative this compound is a multi-step process. A generalized representation of the synthetic strategy is provided below.

Caption: General synthesis workflow for the deferiprone derivative.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method) Detailed experimental parameters were not available in the public domain at the time of this report. The following is a generalized protocol based on the cited methodology.

The inhibitory activity against EeAChE and eqBChE was assessed using the spectrophotometric method of Ellman.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

ATCI or BTCI as substrate

-

AChE or BChE enzyme solution

-

Test compound solutions at various concentrations

-

-

Procedure:

-

The assay is performed in a 96-well microplate reader.

-

The reaction mixture contains the enzyme, DTNB, and the test compound in phosphate buffer.

-

After a pre-incubation period, the substrate is added to start the reaction.

-

The rate of the reaction is determined by measuring the increase in absorbance at 412 nm.

-

Inhibition constants (Ki) are calculated from dose-response curves.

-

Conclusion

The designation this compound refers to at least two structurally distinct and potent butyrylcholinesterase inhibitors. The N-1,2,3-triazole-isatin derivative (compound 1b ) demonstrates a modern approach of molecular hybridization for multi-target drug design in Alzheimer's disease. The deferiprone derivative (compound 12 ) exemplifies a strategy of incorporating metal-chelating functions into a cholinesterase inhibitor scaffold. Both compounds represent valuable leads in the ongoing search for more effective treatments for neurodegenerative disorders. Further research and access to detailed experimental data will be crucial for the continued development and evaluation of these promising therapeutic candidates.

References

The Role of Selective Butyrylcholinesterase Inhibitors in Modulating Cholinergic Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Butyrylcholinesterase (BChE), once considered a secondary enzyme to acetylcholinesterase (AChE), is now recognized as a critical regulator of cholinergic signaling, particularly in pathological states such as Alzheimer's disease (AD). In late-stage AD, as AChE levels decline, BChE becomes the predominant enzyme responsible for acetylcholine (ACh) hydrolysis in the brain.[1] This has positioned BChE as a promising therapeutic target. This technical guide provides an in-depth overview of the role of selective BChE inhibitors in modulating cholinergic signaling, with a focus on their mechanism of action, quantitative characteristics, and the experimental protocols used for their evaluation. While the specific compound "BChE-IN-6" remains to be publicly characterized, this guide will utilize data from representative selective BChE inhibitors to illustrate the core principles and methodologies in this research area.

Introduction to Butyrylcholinesterase and Cholinergic Signaling

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), is fundamental for cognitive processes, including learning and memory. The termination of this signaling is controlled by the enzymatic hydrolysis of ACh by two cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] While AChE is the primary enzyme responsible for ACh breakdown at synaptic clefts in a healthy brain, BChE plays a significant compensatory role.[3]

In the progression of Alzheimer's disease, AChE activity in the brain can decrease to 55-67% of normal levels, while BChE activity can increase to 165% of normal levels.[1] This shift underscores the therapeutic potential of selectively inhibiting BChE to preserve ACh levels and enhance cholinergic neurotransmission in neurodegenerative disorders.[3][4] Selective BChE inhibitors aim to achieve this with potentially fewer peripheral side effects compared to dual AChE/BChE or AChE-selective inhibitors.[1]

Mechanism of Action of BChE Inhibitors

BChE inhibitors function by binding to the active site of the BChE enzyme, preventing it from hydrolyzing acetylcholine and other choline esters.[3] This leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing cholinergic transmission.[3] This enhanced signaling can help to compensate for the loss of cholinergic neurons observed in conditions like Alzheimer's disease.[3]

The general mechanism of cholinergic signaling and the action of a BChE inhibitor is depicted in the following diagram:

Quantitative Data of Representative BChE Inhibitors

The potency and selectivity of BChE inhibitors are critical parameters in their development. These are typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize publicly available data for several selective BChE inhibitors.

Table 1: In Vitro Inhibitory Activity of Selective BChE Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Source Organism | Reference |

| BChE-IN-17 | eqBChE | 10.5 | Equine Serum | [5] |

| BChE-IN-17 | hBChE | 32.5 | Human | [5] |

| Compound 17 | hBChE | 0.3 | Human | [6] |

| Ethopropazine | BChE | 210 | Not Specified | [4] |

| NSC620023 | BChE | <50 | Not Specified | [4] |

| Tacrine | BChE | 25.6 | Not Specified | [5] |

| Rivastigmine | BChE | 37 | Not Specified | [5] |

Table 2: Selectivity Profile of BChE Inhibitors

| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE IC50 / BChE IC50) | Reference |

| BChE-IN-17 | 10.5 (eqBChE) | >10,000 | >952 | [5] |

| Compound 8 | <10,000 | >300,000 | >30 | [1] |

| Compound 18 | <10,000 | >300,000 | >30 | [1] |

| NSC164949 | Not specified | ~2100 | - | [4] |

| NSC164952 | Not specified | ~2600 | - | [4] |

| Tacrine | 25.6 | 31 | ~1.2 | [5] |

| Rivastigmine | 37 | 4150 | ~112 | [5] |

Experimental Protocols

The evaluation of BChE inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro BChE Inhibition Assay (Ellman's Method)

The most common method to determine BChE activity and inhibition is the spectrophotometric method developed by Ellman.

Principle: This assay measures the enzymatic activity of BChE through the hydrolysis of a substrate, typically butyrylthiocholine (BTC). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of butyrylthiocholine iodide in water, and the test inhibitor at various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the BChE enzyme solution to each well.

-

Add the inhibitor solution at varying concentrations to the respective wells. A control well should contain the vehicle used to dissolve the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (butyrylthiocholine) and DTNB to all wells.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

-

In Vivo Models for Cognitive Enhancement

To assess the therapeutic potential of BChE inhibitors, animal models of cognitive impairment are often used. A common model involves inducing a cholinergic deficit using scopolamine, a muscarinic receptor antagonist.

Protocol (Scopolamine-Induced Amnesia Model):

-

Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the laboratory conditions for at least one week.

-

Drug Administration:

-

Administer the BChE inhibitor at a specific dose and route (e.g., intraperitoneal, oral).

-

After a set time, administer scopolamine to induce a cognitive deficit.

-

-

Behavioral Testing:

-

Conduct behavioral tests to assess learning and memory. Common tests include:

-

Morris Water Maze: Assesses spatial learning and memory.

-

Y-Maze: Evaluates short-term spatial working memory.

-

Passive Avoidance Test: Measures fear-motivated memory.

-

-

-

Data Analysis:

-

Compare the performance of the inhibitor-treated group with the scopolamine-only group and a control group.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed cognitive improvements.

-

Conclusion

Selective BChE inhibitors represent a promising therapeutic strategy for diseases characterized by a cholinergic deficit, particularly in the later stages of Alzheimer's disease. The development of potent and highly selective inhibitors is crucial to maximize therapeutic benefit while minimizing off-target effects. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such compounds. As research in this area continues, a deeper understanding of the multifaceted roles of BChE in both health and disease will undoubtedly pave the way for novel and effective treatments for neurodegenerative disorders.

References

- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Altered levels of variant cholinesterase transcripts contribute to the imbalanced cholinergic signaling in Alzheimer’s and Parkinson’s disease [frontiersin.org]

- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dual inhibitors of butyrylcholinesterase and histone deacetylase 6 for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

BChE-IN-6: A Technical Guide to its Selectivity for Butyrylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitor BChE-IN-6, focusing on its selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes relevant biological pathways. It is important to note that the designation "this compound" has been used to refer to two distinct chemical entities in the scientific literature. This guide will address both compounds to ensure clarity.

Quantitative Inhibition Data

The inhibitory potency of the two compounds referred to as this compound against both BChE and AChE is summarized below. The data has been compiled from key studies by Marques et al. and Bortolami et al.

| Compound Designation | Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Selectivity (BChE/AChE) | Reference |

| This compound (compound 1b) | eqBuChE | This compound (compound 1b) | 0.46 | - | Not Quantitatively Determined | Marques CS, et al. (2020)[1] |

| hBuChE | This compound (compound 1b) | 0.51 | - | Not Quantitatively Determined | Marques CS, et al. (2020)[1] | |

| eeAChE | This compound (compound 1b) | Weak Inhibition Reported | - | Not Quantitatively Determined | Marques CS, et al. (2020)[1] | |

| This compound (compound 12) | eqBChE | This compound (compound 12) | - | 0.182 | Not Reported | Bortolami M, et al. (2020)[2][3] |

| EeAChE | This compound (compound 12) | - | Not Reported | Not Reported | Bortolami M, et al. (2020)[2][3] | |

| EeAChE | Compound 5a (from the same study) | - | 0.788 | - | Bortolami M, et al. (2020)[2][3] |

*eqBuChE: equine butyrylcholinesterase, hBuChE: human butyrylcholinesterase, eeAChE: Electrophorus electricus acetylcholinesterase.

Note on Selectivity: For This compound (compound 1b) , while potent inhibition of BChE was observed, the inhibition of AChE was only qualitatively described as "weak", precluding the calculation of a precise selectivity ratio.[1] For This compound (compound 12) , the inhibitory constant for AChE was not reported, preventing a direct determination of its selectivity.[2][3] The data for compound 5a from the same study is provided for context regarding AChE inhibition within this series of compounds.[2][3]

Experimental Protocols

The determination of cholinesterase inhibition by this compound was primarily conducted using the Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the inhibitor is prepared and serially diluted to obtain a range of concentrations.

-

Assay in 96-Well Plate:

-

To each well, add a specific volume of phosphate buffer.

-

Add a small volume of the enzyme solution (AChE or BChE).

-

Add a small volume of the inhibitor solution at various concentrations. A control well should contain the solvent without the inhibitor.

-

The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Add a specific volume of the DTNB solution to each well.

-

The reaction is initiated by adding the substrate solution (ATCI for AChE or BTCI for BChE).

-

-

Measurement: The absorbance is immediately measured at 412 nm and monitored kinetically over a period of time (e.g., 5 minutes) using a microplate reader.

-

Data Analysis:

-

The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

For the determination of the inhibition constant (Ki), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations. The data is then analyzed using methods such as Lineweaver-Burk or Dixon plots.

-

Visualizations

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Signaling Pathway of Cholinesterase Inhibitors in Alzheimer's Disease

Caption: Mechanism of action of cholinesterase inhibitors in enhancing cholinergic signaling.

References

- 1. N-1,2,3-triazole-isatin derivatives for cholinesterase and β-amyloid aggregation inhibition: A comprehensive bioassay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New deferiprone derivatives as multi-functional cholinesterase inhibitors: design, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New deferiprone derivatives as multi-functional cholinesterase inhibitors. Design, synthesis and in vitro evaluation [iris.unilink.it]

An In-Depth Technical Guide to the In Vitro Characterization of a Potent Butyrylcholinesterase (BChE) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "BChE-IN-6" is not found in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the in vitro characterization of a representative potent and selective butyrylcholinesterase (BChE) inhibitor, based on established methodologies and data from published research on similar compounds.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters.[1] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine breakdown in a healthy brain, BChE's role becomes more significant in neurodegenerative conditions like Alzheimer's disease (AD).[2][3] In advanced AD, AChE levels can decrease while BChE levels may rise, making selective BChE inhibition a promising therapeutic strategy to enhance cholinergic neurotransmission.[2][4][5] BChE inhibitors block the enzyme's activity, increasing the availability of acetylcholine in the synaptic cleft.[1] This guide details the essential in vitro assays and methodologies used to characterize a novel, potent, and selective BChE inhibitor.

Mechanism of Action and Signaling Pathway

BChE inhibitors act by binding to the active site of the BChE enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine (ACh). The active site of BChE is located at the bottom of a deep gorge and contains a catalytic triad.[6] By blocking this site, the inhibitor increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic signaling. This is particularly relevant in the context of AD, where there is a cholinergic deficit.[5]

Caption: BChE Inhibition Pathway in the Synaptic Cleft.

Quantitative Data Presentation

The following table summarizes the key in vitro characterization data for a representative potent and selective BChE inhibitor, based on values reported for highly selective compounds in the literature.[6][7]

| Parameter | Value | Description |

| Human BChE IC50 | 0.443 µM | The half-maximal inhibitory concentration against human butyrylcholinesterase.[6] |

| Human AChE IC50 | > 10 µM | The half-maximal inhibitory concentration against human acetylcholinesterase.[6] |

| Selectivity Index (AChE/BChE) | > 22.5 | A ratio indicating the inhibitor's preference for BChE over AChE.[6] |

| Enzyme Kinetics | Mixed Inhibition | Indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. |

Experimental Protocols

BChE and AChE Inhibition Assay (Ellman's Method)

The most common method for determining the inhibitory activity of compounds against BChE and AChE is the spectrophotometric Ellman's method.[8]

Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme hydrolyzes a substrate (e.g., butyrylthiocholine for BChE), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

-

Equine serum Butyrylcholinesterase (BChE) or human recombinant BChE

-

Electrophorus electricus Acetylcholinesterase (AChE) or human recombinant AChE

-

Butyrylthiocholine iodide (BTC) - Substrate for BChE

-

Acetylthiocholine iodide (ATC) - Substrate for AChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test inhibitor compound dissolved in DMSO

-

Positive control inhibitor (e.g., Eserine, Rivastigmine)[6][8]

-

48-well or 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test inhibitor and positive control in DMSO.

-

Prepare working solutions by diluting the stock solutions in Tris-HCl buffer to the desired concentrations.

-

Prepare solutions of BChE/AChE, BTC/ATC, and DTNB in Tris-HCl buffer.

-

-

Assay Protocol:

-

In each well of the microplate, add a solution of the BChE or AChE enzyme.

-

Add different concentrations of the test inhibitor or the positive control to the wells. A control well should contain only the enzyme and buffer.

-

Pre-incubate the enzyme with the inhibitor for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).[8]

-

Initiate the enzymatic reaction by adding the substrate (BTC for BChE, ATC for AChE) and DTNB to each well.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control well (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

-

Caption: Workflow for the Ellman's Method for BChE/AChE Inhibition.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure: The experimental setup is similar to the IC50 determination. However, the reaction rates are measured at various concentrations of the substrate (e.g., BTC) for each fixed concentration of the inhibitor.[7]

Data Analysis: The data is plotted using methods such as:

-

Lineweaver-Burk plot: A double reciprocal plot of 1/velocity versus 1/[Substrate].

-

Dixon plot: A plot of 1/velocity versus inhibitor concentration.

The changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveal the mechanism of inhibition.

Conclusion

The in vitro characterization of a BChE inhibitor is a critical step in the drug discovery process for potential Alzheimer's disease therapeutics. Through systematic evaluation using assays like the Ellman's method, key parameters such as IC50 and selectivity can be determined. Further kinetic studies elucidate the mechanism of action, providing a comprehensive understanding of the inhibitor's interaction with the BChE enzyme. This foundational data is essential for guiding further preclinical and clinical development.

References

- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

BChE-IN-6: A Potential Multi-Target Therapeutic Agent for Alzheimer's Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butyrylcholinesterase (BChE) has emerged as a compelling therapeutic target for neurodegenerative disorders, particularly in the advanced stages of Alzheimer's disease (AD). As acetylcholinesterase (AChE) levels decline in the AD brain, BChE plays an increasingly significant role in the hydrolysis of acetylcholine (ACh), contributing to the cholinergic deficit linked to cognitive decline. Furthermore, BChE is associated with the maturation of amyloid-beta (Aβ) plaques, a hallmark pathology of AD. This technical guide provides a comprehensive overview of BChE-IN-6, a potent and selective butyrylcholinesterase inhibitor with potential therapeutic applications in Alzheimer's disease. This compound, an N-1,2,3-triazole-isatin derivative, has demonstrated significant BChE inhibitory activity and an ability to modulate Aβ aggregation. This document details the available quantitative data, outlines key experimental methodologies for its evaluation, and visualizes its synthetic pathway and proposed mechanism of action.

Introduction

Alzheimer's disease is a complex neurodegenerative disorder characterized by a progressive decline in cognitive function. The cholinergic hypothesis, a foundational theory in AD, posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to the cognitive and memory deficits observed in patients. While early therapeutic strategies focused on inhibiting acetylcholinesterase (AChE), the primary enzyme responsible for ACh degradation, emerging evidence highlights the growing importance of butyrylcholinesterase (BChE) as the disease progresses. In the advanced AD brain, AChE activity diminishes while BChE activity can increase, making BChE a critical target for maintaining cholinergic tone.

This compound (also identified as compound 1b in scientific literature) is a novel, selective inhibitor of BChE.[1] It belongs to a class of N-1,2,3-triazole-isatin derivatives designed to target key pathological features of AD.[1] In addition to its potent BChE inhibition, this compound has been shown to inhibit the self-aggregation of Aβ42, suggesting a dual-action mechanism that could address both symptomatic and disease-modifying aspects of AD.[1] This guide aims to provide researchers and drug development professionals with a detailed technical overview of this compound, consolidating the available data and methodologies to facilitate further investigation and development.

Quantitative Data

The inhibitory potency of this compound against butyrylcholinesterase has been quantified, demonstrating its high affinity for both equine and human forms of the enzyme. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species/Target | Value | Reference |

| IC50 | Equine Butyrylcholinesterase (eqBuChE) | 0.46 µM | [1] |

| IC50 | Human Butyrylcholinesterase (hBuChE) | 0.51 µM | [1] |

| Aβ Aggregation | Aβ42 Self-Aggregation | Inhibits | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and are intended to serve as a guide for reproducing and expanding upon the existing research.

Synthesis of N-1,2,3-triazole-isatin Derivatives (General Protocol)

The synthesis of this compound and related N-1,2,3-triazole-isatin derivatives is typically achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient and regioselective formation of the 1,2,3-triazole ring system.

Materials:

-

Appropriately substituted isatin

-

Propargyl bromide

-

Sodium hydride (NaH) or potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Various substituted azides

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvents for reaction and purification (e.g., THF, water, ethyl acetate, hexane)

Procedure:

-

N-Propargylation of Isatin: To a solution of the starting isatin in DMF, add a base such as NaH or K2CO3. Stir the mixture at room temperature for a specified time, then add propargyl bromide. Continue stirring until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the resulting N-propargyl isatin by column chromatography.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Dissolve the N-propargyl isatin and the desired azide in a solvent system such as THF/water. Add a catalytic amount of CuSO₄·5H₂O and sodium ascorbate (to generate Cu(I) in situ). Stir the reaction at room temperature for 12-24 hours. Upon completion, extract the product with an organic solvent and purify by column chromatography to yield the final N-1,2,3-triazole-isatin derivative.

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against BChE is determined using a modified Ellman's method, a colorimetric assay that measures the enzymatic hydrolysis of a substrate.

Materials:

-

Butyrylcholinesterase (from equine or human serum)

-

Butyrylthiocholine iodide (BTCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other test inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of BChE, BTCI, DTNB, and the test inhibitor in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.

-

Enzyme Addition: Add the BChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding the BTCI substrate to each well.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the BChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aβ Aggregation Inhibition Assay (Thioflavin T Method)

The ability of this compound to inhibit the aggregation of Aβ peptides is assessed using the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

Materials:

-

Aβ1-42 peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (e.g., pH 7.4)

-

This compound (or other test compounds)

-

96-well black microplate (for fluorescence)

-

Fluorometric microplate reader

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ1-42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer to obtain a monomeric solution.

-

Aggregation Assay: In a 96-well black plate, mix the Aβ1-42 solution with the test compound at various concentrations. A control well should contain Aβ1-42 with the vehicle used to dissolve the compound.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 24-48 hours) to allow for Aβ aggregation.

-

ThT Addition: After incubation, add the ThT solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).

-

Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to the control.

Neurotoxicity and Hepatotoxicity Assays

Neurite Outgrowth Assay (for Neurotoxicity): This assay assesses the potential of a compound to interfere with neuronal development.

-

Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y cells) in a suitable culture medium.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

-

Imaging and Analysis: Fix and stain the cells to visualize neurites. Capture images using a microscope and quantify neurite length and branching using image analysis software. A reduction in neurite outgrowth compared to a control suggests potential neurotoxicity.

MTT Assay (for Hepatotoxicity): This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Culture: Plate hepatocytes (e.g., HepG2 cells) in a 96-well plate.

-

Compound Treatment: Expose the cells to different concentrations of this compound.

-

Incubation: Incubate for a defined period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability and potential cytotoxicity.

Visualizations

Synthetic and Experimental Workflows

Caption: Synthetic and experimental workflow for this compound.

Proposed Mechanism of Action

Caption: Proposed dual mechanism of action for this compound.

Potential Therapeutic Applications

The dual mechanism of action of this compound positions it as a promising candidate for the treatment of Alzheimer's disease. By selectively inhibiting BChE, it can help restore cholinergic function, potentially leading to symptomatic improvements in cognition and memory, particularly in later stages of the disease. The inhibition of Aβ aggregation suggests a disease-modifying potential by targeting one of the key pathological hallmarks of AD.

Further preclinical studies are warranted to fully elucidate the in vivo efficacy, pharmacokinetic profile, and long-term safety of this compound. Investigating its effects in animal models of Alzheimer's disease will be crucial to validate its therapeutic potential and to understand its impact on cognitive deficits, Aβ plaque burden, and other downstream pathological events.

Conclusion

This compound is a potent and selective butyrylcholinesterase inhibitor with a promising multi-target profile for the treatment of Alzheimer's disease. Its ability to both enhance cholinergic neurotransmission and interfere with amyloid-beta aggregation addresses two critical aspects of AD pathology. The data and protocols presented in this technical guide provide a foundation for further research and development of this compound and related compounds as a potential new therapeutic strategy for this devastating neurodegenerative disease.

References

An In-Depth Technical Guide on the Early-Stage Research of BChE-IN-6 for Alzheimer's Disease

Disclaimer: This technical guide is based on publicly available information, primarily from the research article by Bortolami M. et al., published in the European Journal of Medicinal Chemistry in 2020. While every effort has been made to accurately represent the published data and methodologies, access to the full-text article was not possible. Therefore, some details may be inferred from abstracts and related literature. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficit in the neurotransmitter acetylcholine (ACh). Inhibition of the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated therapeutic strategy. While AChE is the primary cholinesterase in the healthy brain, BChE levels increase in the AD brain and are associated with amyloid plaques.[1][2] This makes BChE a compelling target for later-stage AD. Furthermore, the dyshomeostasis of metal ions, such as zinc, copper, and iron, is implicated in the aggregation of amyloid-beta (Aβ) plaques and oxidative stress.

BChE-IN-6 (also referred to as compound 12) is a novel, multi-functional compound designed to address both the cholinergic deficit and metal-induced pathologies in Alzheimer's disease.[1] It is a potent BChE inhibitor that also possesses metal-chelating properties, specifically for zinc ions.[1] This guide provides a comprehensive overview of the early-stage, pre-clinical research on this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against equine BChE (eqBChE) and its selectivity over acetylcholinesterase from Electrophorus electricus (EeAChE). The data is extracted from publicly available sources referencing the work of Bortolami et al. (2020).

| Compound | Target Enzyme | Ki (μM) | IC50 (μM) | Selectivity Index (SI) |

| This compound (compound 12) | eqBChE | 0.182[1] | Not Available | Not Available |

| EeAChE | Not Available | Not Available |

Note: The IC50 values and the resulting Selectivity Index (SI = IC50 for AChE / IC50 for BChE) are not available in the accessed abstracts. A higher SI value would indicate greater selectivity for BChE.

Experimental Protocols

This section details the likely experimental methodologies employed in the early-stage evaluation of this compound, based on the primary research abstract and standard laboratory practices.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against BChE and AChE was likely determined using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Substrate solutions: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) (14 mM in deionized water).

-

Enzyme solutions: EeAChE and eqBChE (1 U/mL in phosphate buffer).

-

Test compound (this compound) stock solution dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or vehicle for control), and 10 µL of the respective enzyme solution.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

Metal Chelation Assay (UV-Vis Spectrophotometry)

The ability of this compound to chelate metal ions like Zn2+ was likely assessed by monitoring changes in its UV-visible absorption spectrum upon addition of the metal ion.

Principle: When a chelating agent binds to a metal ion, the electronic structure of the molecule is altered, leading to a shift in its maximum absorption wavelength (λmax) or a change in absorbance intensity.

Protocol:

-

Solution Preparation:

-

A solution of this compound is prepared in a suitable buffer (e.g., Tris-HCl or phosphate buffer at physiological pH).

-

A stock solution of a zinc salt (e.g., ZnCl2) is prepared in the same buffer.

-

-

Spectrophotometric Measurement:

-

The UV-Vis spectrum of the this compound solution is recorded from approximately 200 to 800 nm to determine its initial λmax.

-

Aliquots of the zinc solution are incrementally added to the this compound solution.

-

After each addition and a brief incubation period, the UV-Vis spectrum is recorded again.

-

-

Data Analysis:

-

The formation of a complex is indicated by a shift in the λmax (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the absorbance value (hyperchromic or hypochromic effect).

-

The stoichiometry of the complex can be determined by methods such as Job's plot or the mole-ratio method.

-

Cell Viability Assay (MTT Assay on U-87 MG cells)

The cytotoxicity of this compound was evaluated on the human glioblastoma astrocytoma cell line U-87 MG. The MTT assay is a common method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

U-87 MG cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The CC50 (half-maximal cytotoxic concentration) can be determined by plotting cell viability against the logarithm of the compound concentration.

-

Signaling Pathways and Experimental Workflows

The multi-functional nature of this compound suggests its interaction with multiple pathways relevant to Alzheimer's disease.

Cholinergic Signaling Pathway

This compound directly intervenes in the cholinergic signaling pathway by inhibiting BChE. In a healthy brain, AChE is the primary enzyme responsible for acetylcholine (ACh) degradation in the synaptic cleft. However, in the AD brain, BChE activity increases and contributes significantly to ACh hydrolysis. By inhibiting BChE, this compound increases the synaptic concentration of ACh, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.

Caption: Cholinergic signaling pathway showing this compound inhibition of BChE.

Amyloid Precursor Protein Processing and Metal Ion Chelation

The amyloidogenic pathway involves the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, leading to the formation of Aβ peptides. These peptides can aggregate into toxic oligomers and plaques. Metal ions, particularly zinc, can promote the aggregation of Aβ. This compound, as a zinc chelator, may interfere with this process, potentially reducing Aβ aggregation and its associated neurotoxicity.

Caption: Amyloidogenic pathway and the potential role of this compound as a zinc chelator.

Experimental Workflow for Pre-clinical Evaluation

The early-stage research of a novel BChE inhibitor like this compound typically follows a structured workflow, from initial design to in vitro characterization.

Caption: A typical experimental workflow for the pre-clinical evaluation of a BChE inhibitor.

Conclusion and Future Directions

The early-stage research on this compound (compound 12) identifies it as a promising multi-functional agent for the potential treatment of Alzheimer's disease. Its potent inhibition of BChE, coupled with its capacity for zinc chelation, suggests a dual mechanism of action that could address both the cholinergic deficit and metal-induced Aβ pathology. The low cytotoxicity observed in a human brain cell line is an encouraging preliminary safety indicator.

Future research should focus on a more comprehensive in vitro and in vivo characterization of this compound. This would include determining its IC50 values for both AChE and BChE to establish a precise selectivity index, investigating its effects on Aβ aggregation in cell-based models, and evaluating its pharmacokinetic properties and efficacy in animal models of Alzheimer's disease. Such studies will be crucial in determining the therapeutic potential of this compound as a disease-modifying agent for this devastating neurodegenerative condition.

References

BChE-IN-6: A Technical Guide for Studying Butyrylcholinesterase Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BChE-IN-6, a potent and selective inhibitor of butyrylcholinesterase (BChE). This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use as a research probe. The information presented is intended to facilitate the study of BChE function in various physiological and pathological contexts, including its role in neurodegenerative diseases like Alzheimer's disease.

Introduction to Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE) is a serine hydrolase primarily found in plasma, liver, and the nervous system. While structurally similar to acetylcholinesterase (AChE), BChE exhibits a broader substrate specificity. Its physiological roles are multifaceted and not entirely elucidated, but it is known to hydrolyze acetylcholine and other choline esters, metabolize various drugs, and potentially play a role in lipid metabolism and neurodegenerative processes. In the context of Alzheimer's disease, BChE activity in the brain is observed to increase as the disease progresses, making it a significant therapeutic and diagnostic target.

This compound: A Selective Probe for BChE

This compound (also referred to as compound 1b in some literature) is a synthetic molecule belonging to the N-1,2,3-triazole-isatin class of compounds. It has been identified as a potent and selective inhibitor of BChE, making it a valuable tool for dissecting the specific functions of this enzyme, both in vitro and in cellular models.

Mechanism of Action

This compound acts as a direct inhibitor of the BChE enzyme. Its mechanism involves binding to the active site of BChE, thereby preventing the hydrolysis of its substrates, such as butyrylthiocholine. This inhibitory action allows researchers to modulate BChE activity and observe the downstream consequences. Furthermore, this compound has been shown to interfere with the self-aggregation of the amyloid-beta (Aβ) peptide (specifically Aβ42), a key pathological hallmark of Alzheimer's disease. This dual activity makes it a particularly interesting probe for neurodegenerative disease research.

Quantitative Data for this compound

The following table summarizes the key inhibitory activities of this compound against BChE and its effect on Aβ42 aggregation, as reported in the primary literature.[1]

| Target | Species/Source | IC50 (µM) |

| Butyrylcholinesterase (BChE) | Equine Serum (eqBuChE) | 0.46 |

| Butyrylcholinesterase (BChE) | Human Serum (hBuChE) | 0.51 |

| Amyloid-beta (Aβ42) Aggregation | in vitro | Inhibition Observed |

Experimental Protocols

Detailed methodologies for utilizing this compound as a research probe are provided below. These protocols are based on established methods for assessing BChE inhibition and Aβ aggregation.

In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against BChE using a colorimetric method.

Materials:

-

Butyrylcholinesterase (BChE) from equine or human serum

-

This compound

-

Butyrylthiocholine iodide (BTCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of BChE in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

Prepare a solution of BTCI in deionized water.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of different concentrations of the this compound solution to the test wells.

-

Add 20 µL of phosphate buffer to the control wells (no inhibitor).

-

Add 20 µL of the BChE enzyme solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 20 µL of the BTCI substrate solution and 140 µL of the DTNB solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of BChE inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

-

Logical Workflow for BChE Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Aβ42 Self-Aggregation Inhibition Assay (Thioflavin T Method)

This protocol describes how to assess the ability of this compound to inhibit the aggregation of Aβ42 peptide using the fluorescent dye Thioflavin T (ThT).

Materials:

-

Aβ42 peptide (synthetic)

-

This compound

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Aβ42 by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and reconstitution in buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

Prepare a stock solution of ThT in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add a defined concentration of Aβ42 solution to the wells.

-

Add different concentrations of the this compound solution to the test wells.

-

Add buffer to the control wells (Aβ42 alone).

-

Incubate the plate at 37°C with gentle agitation for a specified period (e.g., 24-48 hours) to allow for aggregation.

-

After incubation, add the ThT solution to each well.

-

Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with ThT alone).

-

Calculate the percentage of inhibition of Aβ42 aggregation for each concentration of this compound compared to the control (Aβ42 alone).

-

Plot the percentage of inhibition against the concentration of this compound.

-

Logical Workflow for Aβ Aggregation Inhibition Assay

Caption: Workflow for assessing Aβ42 aggregation inhibition by this compound.

Signaling Pathway Context

This compound's primary mechanism of action is the direct inhibition of BChE. The following diagram illustrates the role of BChE in cholinergic signaling and the impact of its inhibition.

Cholinergic Signaling and BChE Inhibition

Caption: Inhibition of BChE by this compound increases acetylcholine levels.

Conclusion

This compound serves as a potent and selective tool for investigating the physiological and pathological roles of butyrylcholinesterase. Its ability to inhibit BChE with high affinity and to interfere with Aβ aggregation provides a valuable pharmacological probe for researchers in neurobiology, pharmacology, and drug discovery. The experimental protocols and data presented in this guide are intended to support the effective application of this compound in advancing our understanding of BChE function.

References

An In-Depth Technical Guide to a Representative Butyrylcholinesterase Inhibitor: BChE-IN-X

Disclaimer: Information on a specific molecule designated "BChE-IN-6" is not publicly available in the reviewed scientific literature. This guide provides a representative overview based on the characteristics of well-documented, selective butyrylcholinesterase (BChE) inhibitors. The data and experimental details are synthesized from multiple sources to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing acetylcholine (ACh).[1] While acetylcholinesterase (AChE) is the primary enzyme for ACh degradation in a healthy brain, BChE's role becomes more significant in the progression of Alzheimer's disease (AD). In the advanced stages of AD, AChE activity can decrease by up to 85%, while BChE activity may increase.[2][3] This shift makes selective BChE inhibition a promising therapeutic strategy to manage the cholinergic deficit associated with AD and potentially modulate disease pathology.[4][5]

BChE-IN-X is a representative, potent, and selective inhibitor of BChE. Its mechanism of action is centered on increasing the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive functions such as memory and learning.[6] Furthermore, some BChE inhibitors have been shown to influence the processing of amyloid precursor protein (APP) and reduce the secretion of neurotoxic β-amyloid (Aβ) peptides, suggesting a potential disease-modifying role.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for our representative BChE inhibitor, BChE-IN-X, based on typical values reported for highly selective BChE inhibitors.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | IC50 (nM) | Selectivity Index (AChE IC50 / BChE IC50) |

| Human BChE (hBChE) | 10.5 | >1000 |

| Equine BChE (eqBChE) | 15.2 | >1000 |

| Human AChE (hAChE) | >10,000 | N/A |

Data synthesized from representative potent and selective BChE inhibitors.[1]

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species |

| Bioavailability (Oral) | 35% | Rat |

| Blood-Brain Barrier Permeability | Moderate | Mouse |

| Plasma Half-life (t1/2) | 4.2 hours | Rat |

Representative values based on preclinical studies of BChE inhibitors.[7]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Ellman's Method)

This protocol describes the determination of IC50 values for BChE and AChE.

Materials:

-

Butyrylcholinesterase (from equine or human serum)

-